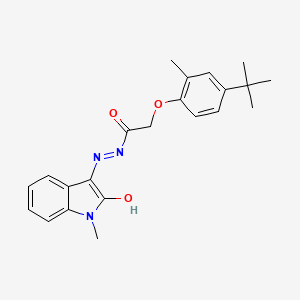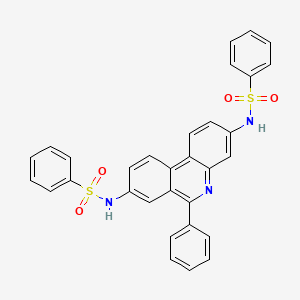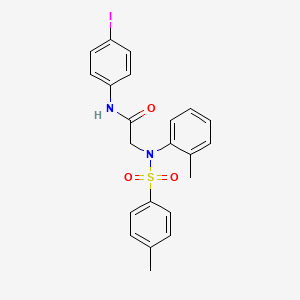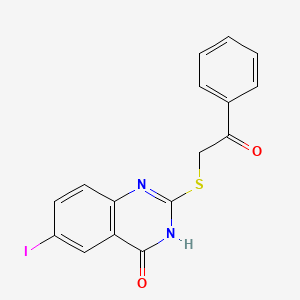
2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a phenoxy group, an indole moiety, and an iminoacetamide linkage, which could contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide typically involves multiple steps, including the preparation of intermediate compounds. A possible synthetic route could involve:
Preparation of 4-tert-butyl-2-methylphenol: This can be synthesized through alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst.
Formation of 4-tert-butyl-2-methylphenoxyacetic acid: This intermediate can be prepared by reacting 4-tert-butyl-2-methylphenol with chloroacetic acid under basic conditions.
Synthesis of 2-hydroxy-1-methylindole: This can be synthesized through Fischer indole synthesis using appropriate starting materials.
Coupling Reaction: The final step involves coupling 4-tert-butyl-2-methylphenoxyacetic acid with 2-hydroxy-1-methylindole in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the iminoacetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide may undergo various chemical reactions, including:
Oxidation: The phenoxy and indole groups could be susceptible to oxidation under appropriate conditions.
Reduction: The iminoacetamide linkage could be reduced to form corresponding amines.
Substitution: The phenoxy group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield quinones, while reduction could produce amines.
科学的研究の応用
2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on signaling pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide
- 2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxyindol-3-yl)iminoacetamide
Uniqueness
2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide may have unique properties due to the presence of both the tert-butyl and methyl groups on the phenoxy moiety, which could influence its chemical reactivity and biological activity.
特性
IUPAC Name |
2-(4-tert-butyl-2-methylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14-12-15(22(2,3)4)10-11-18(14)28-13-19(26)23-24-20-16-8-6-7-9-17(16)25(5)21(20)27/h6-12,27H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXZGMVUDJCGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6098679.png)


![7-(isoquinolin-5-ylcarbonyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6098697.png)
![3-(2-chlorophenyl)-2-[2-(2-hydroxy-1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6098699.png)
![1-[4-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B6098707.png)
![7-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6098718.png)
![1'-ethyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6098720.png)
![2-methoxy-6-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B6098726.png)

![2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6098747.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6098768.png)
![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-1H-pyrazole](/img/structure/B6098772.png)
![2-ethyl-5-{[(4-fluorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6098774.png)
